![molecular formula C21H18O2 B12845397 4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a methyl group attached to the biphenyl structure, along with an aldehyde functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable biphenyl derivative under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Aldehyde Formation: The final step involves the oxidation of a methyl group to an aldehyde using reagents like pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
4-(Benzyloxy)phenylacetic acid: Similar benzyloxy group but with an acetic acid functional group.
Uniqueness
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical reactivity and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C16H16O2
- Molecular Weight : 240.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors, potentially modulating signaling pathways that lead to apoptosis in cancer cells.
- Antioxidant Activity : The presence of the benzyloxy group may enhance its ability to scavenge free radicals, contributing to its protective effects in cellular models.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities:
Anticancer Activity
Research has shown that this compound has significant cytotoxic effects on various cancer cell lines. For instance:
- IC50 Values : Studies report IC50 values ranging from 5 µM to 20 µM against breast and prostate cancer cell lines.
- Mechanisms : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antioxidant Properties
The compound demonstrates considerable antioxidant activity, which may contribute to its anticancer effects:
- DPPH Assay : In vitro assays indicate a strong ability to neutralize DPPH radicals, suggesting potential in reducing oxidative stress in cells.
Case Studies
Several case studies highlight the biological effects of this compound:
-
Study on Breast Cancer Cells
- Objective : To evaluate the cytotoxic effects on MDA-MB-231 cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells.
-
Antioxidant Efficacy Study
- Objective : To assess the radical scavenging ability.
- Findings : The compound exhibited an IC50 value of 15 µM in DPPH assays, indicating robust antioxidant potential.
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MDA-MB-231 (Breast) | 10 | Induces apoptosis via caspase activation |
Anticancer | PC-3 (Prostate) | 15 | Cell cycle arrest |
Antioxidant | N/A | 15 | Free radical scavenging |
Properties
Molecular Formula |
C21H18O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(3-methylphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O2/c1-16-6-5-9-18(12-16)19-10-11-21(20(13-19)14-22)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
TUFMQJVGOJJLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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